molecular formula C13H17NO3 B1678322 PTIQ CAS No. 1032822-42-6

PTIQ

Numéro de catalogue: B1678322
Numéro CAS: 1032822-42-6
Poids moléculaire: 235.28 g/mol
Clé InChI: BEDYMEDICHGLSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La 7-Hydroxy-6-méthoxy-2-propionyl-1,2,3,4-tétrahydroisoquinoléine (PTIQ) est un composé synthétique connu pour ses propriétés neuroprotectrices. Il a été largement étudié pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives, en particulier la maladie de Parkinson. Le this compound s'est montré prometteur pour protéger les neurones dopaminergiques de la dégénérescence et réduire la neuroinflammation .

Mécanisme D'action

PTIQ, also known as “1-(3,4-Dihydro-7-hydroxy-6-methoxy-2(1H)-isoquinolinyl)-1-propanone” or “1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one”, is a compound with significant neuroprotective and anti-inflammatory properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is Matrix Metalloproteinase-3 (MMP-3) . MMP-3 is an enzyme that plays a crucial role in the degradation of extracellular matrix proteins, and its overexpression has been linked to various pathological conditions, including neuroinflammatory diseases .

Mode of Action

This compound interacts with its target, MMP-3, by suppressing its production . This interaction leads to a decrease in the degradation of extracellular matrix proteins, thereby providing neuroprotection . Furthermore, this compound has been shown to have anti-inflammatory effects on microglial cells .

Biochemical Pathways

It is known that this compound’s suppression of mmp-3 production can lead to a decrease in neuroinflammation, a common pathway involved in various neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in an animal model of Parkinson’s disease . . It exhibited no cytotoxicity on liver cells or lethality when administered at 1000 mg kg-1 and entered the brain rather rapidly yielding a 28% brain:plasma ratio after i.p. injection . These properties suggest that this compound has good bioavailability and can effectively reach its target site in the brain .

Result of Action

The suppression of MMP-3 production by this compound results in neuroprotection and anti-inflammatory effects . In an animal model of Parkinson’s disease, this compound was shown to protect nigral dopaminergic neurons and suppress microglial activation .

Analyse Biochimique

Biochemical Properties

PTIQ interacts with various biomolecules, notably the enzyme MMP-3. It effectively suppresses the production of MMP-3 induced in response to cellular stress . This interaction is crucial as MMP-3 plays a significant role in dopaminergic cell death and microglial activation .

Cellular Effects

This compound has been shown to have profound effects on various types of cells. In dopaminergic CATH.a cells, this compound prevents cell death by suppressing the production of MMP-3 . In BV-2 microglial cells, this compound down-regulates the expression of MMP-3 along with IL-1b, TNF-a, and cyclooxygenase-2, blocking the nuclear translocation of NF-kB .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the production of MMP-3, a molecule involved in inflammation and cell death . This suppression prevents cell death and down-regulates the expression of inflammatory molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability against liver microsomal enzymes . Over time, it has been observed to provide neuroprotection and exhibit anti-inflammatory effects on microglial cells .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, this compound has been shown to attenuate motor deficits, prevent neurodegeneration, and suppress microglial activation in the substantia nigra . These effects were observed at non-lethal doses .

Metabolic Pathways

It is known that this compound can enter the brain and provide neuroprotection .

Transport and Distribution

This compound is relatively stable against liver microsomal enzymes and does not inhibit the cytochrome p450 isozymes or the hERG ion channel . It enters the brain rather rapidly, yielding a 28% brain:plasma ratio after i.p. injection .

Subcellular Localization

It is known that this compound can enter the brain and provide neuroprotection

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du PTIQ implique plusieurs étapes, commençant par la formation du noyau isoquinoléine. Les étapes clés incluent :

    Formation du noyau isoquinoléine : Cela implique la cyclisation de précurseurs appropriés en milieu acide.

    Hydroxylation et méthoxylation : Introduction de groupes hydroxyle et méthoxy à des positions spécifiques sur le cycle isoquinoléine.

    Propionylation : Addition d'un groupe propionyle à l'atome d'azote du cycle isoquinoléine.

Méthodes de production industrielle

La production industrielle du this compound impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de techniques de synthèse à haut débit et de méthodes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le PTIQ subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé pour former des dérivés quinoniques.

    Réduction : La réduction du this compound peut conduire à la formation de dérivés tétrahydroisoquinoléine.

    Substitution : Des réactions de substitution peuvent se produire aux positions hydroxyle et méthoxy.

Réactifs et conditions courants

    Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Les réactions de substitution nécessitent souvent des catalyseurs tels que le palladium sur carbone et des solvants spécifiques comme le dichlorométhane.

Principaux produits

Les principaux produits formés à partir de ces réactions incluent divers dérivés du this compound, tels que les dérivés quinoniques et tétrahydroisoquinoléine .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Comparaison Avec Des Composés Similaires

Le PTIQ peut être comparé à d'autres composés neuroprotecteurs tels que :

Le this compound est unique en son genre par son inhibition spécifique de la métalloprotéinase matricielle-3 et sa pénétration rapide dans le cerveau, ce qui en fait un candidat prometteur pour des recherches plus poussées et des applications thérapeutiques potentielles .

Propriétés

IUPAC Name

1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDYMEDICHGLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Reactant of Route 3
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Reactant of Route 4
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Reactant of Route 5
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Customer
Q & A

Q1: What is the primary mechanism of action of PTIQ in lowering blood pressure?

A1: While the exact mechanism remains to be fully elucidated, research suggests this compound's hypotensive effect is mediated through a combination of actions. Studies in anesthetized dogs indicate involvement of the vagus nerve, as bilateral vagotomy significantly inhibited this compound's blood pressure-lowering effect. [] Additionally, pretreatment with propranolol (a beta-blocker), prazosin (an alpha-blocker), and mecamylamine (a nicotinic antagonist) also diminished this compound's hypotensive activity. [] This suggests this compound may act on both the sympathetic and parasympathetic nervous systems to regulate blood pressure.

Q2: Does this compound interact with muscarinic receptors to exert its hypotensive effects?

A2: Evidence suggests this compound may interact with muscarinic receptors, both centrally and peripherally, to regulate blood pressure. When administered directly into the common carotid artery of anesthetized dogs, this compound caused an immediate drop in blood pressure, whereas intravenous administration resulted in a delayed hypotensive response. [] This difference in onset suggests a central nervous system component to this compound's action. Furthermore, pretreatment with atropine (a non-selective muscarinic antagonist) partially attenuated this compound's hypotensive effect, while methylatropine (a peripherally acting muscarinic antagonist) resulted in a more pronounced attenuation. [] These findings indicate this compound may activate both central and peripheral muscarinic receptors to lower blood pressure.

Q3: Are there any cardiovascular effects of this compound beyond blood pressure reduction?

A3: Research in anesthetized dogs shows that in addition to lowering blood pressure, this compound also reduces the force of contraction in myocardial tissue. [] This suggests a direct effect on cardiac muscle function. Furthermore, this compound administration transiently increased aortic blood flow in these animals. [] This finding, coupled with the observed reduction in myocardial contractility, suggests this compound might induce vasodilation, contributing to its overall hypotensive effect.

Q4: What is the significance of the lack of effect of yohimbine and reserpine on this compound's hypotensive activity?

A4: The observation that neither yohimbine (an alpha-2 adrenergic receptor antagonist) nor reserpine (a drug that depletes norepinephrine stores) significantly affected this compound's hypotensive action suggests that this compound does not primarily act by inhibiting the release or action of norepinephrine. [] This finding further supports the involvement of other mechanisms, such as activation of the parasympathetic nervous system and potential direct effects on vascular smooth muscle, in mediating this compound's blood pressure-lowering effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.